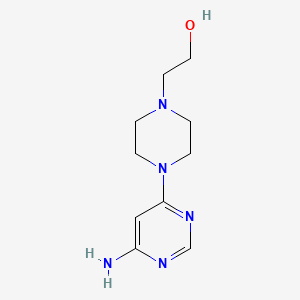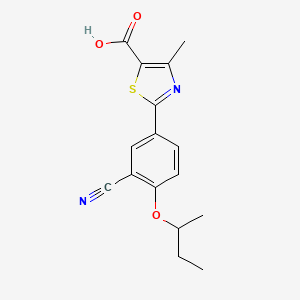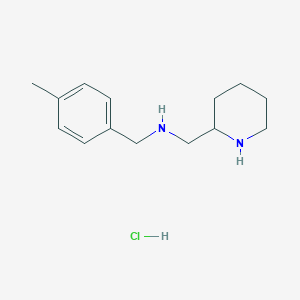
2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol
Overview
Description
2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol: is a chemical compound with the molecular formula C10H17N5O It is a derivative of piperazine and pyrimidine, featuring an ethanol group
Mechanism of Action
Target of Action
The primary targets of 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol appear to be the enzymes PARP1 and BuChE . PARP1 is involved in DNA repair, while BuChE plays a role in neurotransmission.
Mode of Action
this compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal function of these enzymes, leading to changes in cellular processes.
Biochemical Pathways
The inhibition of PARP1 and BuChE affects multiple biochemical pathways. For instance, inhibiting PARP1 can lead to an accumulation of DNA damage, while inhibiting BuChE can alter cholinergic neurotransmission .
Pharmacokinetics
The compound’s ability to inhibit parp1 and buche suggests it can reach its targets in sufficient concentrations .
Result of Action
The molecular and cellular effects of this compound’s action include increased phosphorylation of H2AX in MCF-7 cells , indicating DNA damage, and inhibition of BuChE activity , which can affect neurotransmission.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be handled in a well-ventilated place and kept in a dark place at room temperature . These conditions can help maintain the compound’s stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of chloroacetyl chloride in tetrahydrofuran (THF) alkalized with triethylamine (TEA) to form the intermediate, which is then reacted with ethanol to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the pyrimidine or piperazine rings.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)acetaldehyde or 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)acetic acid.
Reduction: Formation of reduced derivatives of the pyrimidine or piperazine rings.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biology and Medicine: This compound has been investigated for its potential as a therapeutic agent. It is used in the development of inhibitors for specific enzymes and receptors, which are targets for treating diseases such as cancer and inflammatory conditions.
Comparison with Similar Compounds
2-(4-(6-Amino-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol: This compound has a similar structure but with a methyl group on the pyrimidine ring.
2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one: This compound features a pyrido[1,2-a]pyrimidine ring system instead of a simple pyrimidine ring.
Uniqueness: 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as an intermediate in the synthesis of various bioactive molecules makes it a valuable compound in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
2-[4-(6-aminopyrimidin-4-yl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O/c11-9-7-10(13-8-12-9)15-3-1-14(2-4-15)5-6-16/h7-8,16H,1-6H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMSFZFVBOMIMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC=NC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,6-Bis(5-bromothiophen-2-yl)-2,5-dioctylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1444553.png)



![2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine](/img/structure/B1444561.png)

![5-Fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1444563.png)
![tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate](/img/structure/B1444565.png)



![Tert-butyl 3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-2-oxo-1,3-diazinane-1-carboxylate](/img/structure/B1444571.png)

